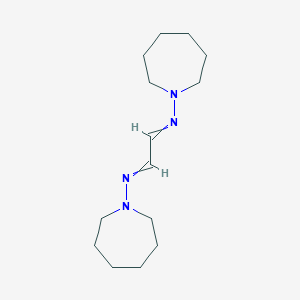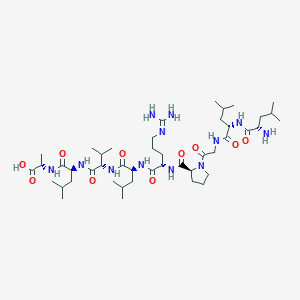![molecular formula C24H30S2 B14186922 2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene CAS No. 875919-13-4](/img/structure/B14186922.png)
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique electronic properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene typically involves the coupling of thiophene derivatives with decyl and phenyl groups. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated phenyl derivative in the presence of a palladium catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale Stille or Suzuki coupling reactions. These methods are favored due to their high yields and the ability to produce large quantities of the desired product. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Brominated or chlorinated thiophene derivatives.
Applications De Recherche Scientifique
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Materials Science: Incorporated into conjugated polymers for use in solar cells and other optoelectronic devices.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated π-system. The thiophene ring provides a pathway for electron delocalization, which enhances the compound’s electrical conductivity. In medicinal applications, the compound’s interactions with biological targets, such as enzymes or receptors, are mediated by its electronic properties and the presence of functional groups that can form hydrogen bonds or other interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Another thiophene derivative with applications in organic electronics and materials science.
2,5-Di(thiophen-2-yl)benzene-1,4-diamine: Used in the synthesis of conjugated polymers for optoelectronic devices.
Thiophene-Linked 1,2,4-Triazoles: Investigated for their potential as antimicrobial and anticancer agents.
Uniqueness
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and enhances its solubility in organic solvents. This makes it particularly suitable for use in solution-processed organic electronic devices, where solubility and processability are critical factors .
Propriétés
Numéro CAS |
875919-13-4 |
|---|---|
Formule moléculaire |
C24H30S2 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
2-decyl-5-(4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C24H30S2/c1-2-3-4-5-6-7-8-9-11-22-17-18-24(26-22)21-15-13-20(14-16-21)23-12-10-19-25-23/h10,12-19H,2-9,11H2,1H3 |
Clé InChI |
ORXTUNHNEHEJMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B14186855.png)

oxophosphanium](/img/structure/B14186866.png)






![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)

